molecular formula C16H18N2 B127303 2-(1-Benzylpyrrolidin-3-yl)pyridine CAS No. 145105-04-0

2-(1-Benzylpyrrolidin-3-yl)pyridine

Cat. No.: B127303
CAS No.: 145105-04-0
M. Wt: 238.33 g/mol
InChI Key: LJPFYXCQPUZKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzylpyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C16H18N2 It is characterized by a pyridine ring attached to a pyrrolidine ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrrolidin-3-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, where a pyridine halide reacts with a pyrrolidine derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-(1-Benzylpyrrolidin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzylpyrrolidin-2-yl)pyridine
  • 2-(1-Benzylpyrrolidin-4-yl)pyridine
  • 2-(1-Benzylpyrrolidin-3-yl)quinoline

Uniqueness

2-(1-Benzylpyrrolidin-3-yl)pyridine is unique due to the specific positioning of the benzyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)12-18-11-9-15(13-18)16-8-4-5-10-17-16/h1-8,10,15H,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPFYXCQPUZKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449731
Record name 2-(1-Benzylpyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145105-04-0
Record name 2-(1-Benzylpyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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